molecular formula C11H15NO3 B13287586 3-(3,5-Dimethoxyphenoxy)azetidine

3-(3,5-Dimethoxyphenoxy)azetidine

Cat. No.: B13287586
M. Wt: 209.24 g/mol
InChI Key: HDRRVIGQAIRECW-UHFFFAOYSA-N
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Description

3-(3,5-Dimethoxyphenoxy)azetidine (CAS 1342602-58-7) is a chemical building block of significant interest in medicinal chemistry, particularly in the development of novel anticancer agents. This compound features an azetidine ring linked to a 3,5-dimethoxyphenoxy group, a structural motif prevalent in bioactive molecules. Researchers will find this compound valuable for constructing more complex molecules, such as azetidin-2-ones (β-lactams), which are being actively investigated as potent microtubule-targeting agents . The 3,5-dimethoxyphenyl substituent is a key pharmacophore in analogues of combretastatin A-4 (CA-4), a known tubulin polymerisation inhibitor . Recent studies have demonstrated that 1-(3,5-dimethoxyphenyl)azetidin-2-one derivatives exhibit potent antiproliferative activity in breast cancer cells (MCF-7) and chemoresistant colon cancer cells (HT-29), with one compound showing IC50 values as low as 10 nM and 3 nM, respectively . These compounds are designed to bind to the colchicine binding site of tubulin, disrupting microtubule dynamics and leading to cancer cell death . The structural configuration of such derivatives has been confirmed through X-ray crystallography, and their mechanism of action, which includes the inhibition of tubulin polymerisation and induction of apoptosis, has been validated through mechanistic and in silico studies . This product is intended for research purposes as a foundational scaffold in drug discovery programs focused on oncology and chemical biology. Please note: This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

3-(3,5-dimethoxyphenoxy)azetidine

InChI

InChI=1S/C11H15NO3/c1-13-8-3-9(14-2)5-10(4-8)15-11-6-12-7-11/h3-5,11-12H,6-7H2,1-2H3

InChI Key

HDRRVIGQAIRECW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)OC2CNC2)OC

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Synthesis of 3-(3,5-Dimethoxyphenoxy)azetidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

Target Molecule: 3-(3,5-Dimethoxyphenoxy)azetidine CAS: 1263378-82-0 (Free base/Salt forms vary) Core Application: High-value pharmacophore for GPCR ligands and monoamine transporter inhibitors.[1] The 3-aryloxyazetidine motif serves as a constrained bioisostere of the flexible aryloxyethyl amine chain found in numerous antidepressants and antihistamines.

Synthesis Strategy: The synthesis centers on the formation of the C(sp³)–O–C(sp²) ether linkage between the strained azetidine ring and the electron-rich 3,5-dimethoxybenzene. Direct nucleophilic aromatic substitution (SNAr) on the benzene ring is electronically unfavorable due to the electron-donating methoxy groups.[1] Therefore, the protocol must rely on activating the azetidine core.

Two primary routes are validated for this architecture:

  • Route A (Mitsunobu Coupling): The gold standard for small-scale, high-fidelity synthesis.[1] It proceeds via stereochemical inversion (irrelevant for the achiral 3-position unless isotopically labeled) and operates under neutral conditions.[1]

  • Route B (Nucleophilic Displacement): A scalable alternative involving the activation of 3-hydroxyazetidine as a mesylate, followed by displacement with the phenoxide.[1]

Retrosynthetic Logic & Pathway Visualization

The retrosynthetic disconnection reveals two commercially available building blocks: 1-Boc-3-hydroxyazetidine and 3,5-dimethoxyphenol . The tert-butoxycarbonyl (Boc) group is essential to mask the nucleophilic secondary amine, preventing self-polymerization and allowing selective O-alkylation.

SynthesisPath Start1 1-Boc-3-hydroxyazetidine RouteA Route A: Mitsunobu (PPh3, DIAD, THF) Start1->RouteA RouteB Route B: SN2 Displacement (1. MsCl; 2. Cs2CO3, DMF) Start1->RouteB Activation Start2 3,5-Dimethoxyphenol Start2->RouteA Start2->RouteB Intermediate Intermediate: 1-Boc-3-(3,5-dimethoxyphenoxy)azetidine FinalStep Deprotection (TFA/DCM or HCl/Dioxane) Intermediate->FinalStep RouteA->Intermediate Ether Formation RouteB->Intermediate Ether Formation Target TARGET: 3-(3,5-Dimethoxyphenoxy)azetidine FinalStep->Target Salt Formation

Figure 1: Dual-pathway logic flow for the synthesis of 3-(3,5-dimethoxyphenoxy)azetidine, highlighting the convergence at the N-protected intermediate.

Detailed Experimental Protocols

Route A: Mitsunobu Coupling (Recommended for <5g Scale)

This route is preferred for its reliability and mild conditions, minimizing the risk of elimination side-reactions common with activated azetidines.[1]

Reagents:

  • 1-Boc-3-hydroxyazetidine (1.0 equiv)[1]

  • 3,5-Dimethoxyphenol (1.1 equiv)[1]

  • Triphenylphosphine (PPh₃) (1.2 equiv)[1]

  • Diisopropyl azodicarboxylate (DIAD) (1.2 equiv)[1]

  • Solvent: Anhydrous THF (0.1 M concentration)

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under nitrogen atmosphere, dissolve 1-Boc-3-hydroxyazetidine (e.g., 1.73 g, 10 mmol), 3,5-dimethoxyphenol (1.70 g, 11 mmol), and PPh₃ (3.15 g, 12 mmol) in anhydrous THF (100 mL).

  • Activation: Cool the solution to 0°C using an ice bath. This temperature control is critical to prevent the formation of hydrazide byproducts.

  • Addition: Add DIAD (2.36 mL, 12 mmol) dropwise over 20 minutes. The solution will turn yellow/orange.[1] Mechanistic Note: The slow addition prevents the accumulation of unreacted betaine intermediate, ensuring efficient alcohol activation.

  • Reaction: Allow the mixture to warm to room temperature naturally and stir for 12–16 hours.

  • Checkpoint (TLC): Monitor using 30% EtOAc/Hexanes. The limiting reagent (azetidine alcohol) should be consumed.[1] The product will appear as a UV-active spot with an R_f higher than the alcohol.

  • Workup: Concentrate the reaction mixture in vacuo. Triturate the residue with cold diethyl ether/hexanes (1:1) to precipitate triphenylphosphine oxide (TPPO).[1] Filter off the solids.[1][2][3][4]

  • Purification: Purify the filtrate via flash column chromatography (SiO₂, gradient 0–20% EtOAc in Hexanes) to yield 1-Boc-3-(3,5-dimethoxyphenoxy)azetidine as a colorless oil or white solid.

Route B: Mesylation & Displacement (Recommended for Scale-up)

Avoids the atom-ineconomy of Mitsunobu reagents (TPPO/Hydrazide) but requires strict temperature control to avoid elimination to 1-Boc-azetine.[1]

Step 1: Mesylation

  • Dissolve 1-Boc-3-hydroxyazetidine (1.0 equiv) and TEA (1.5 equiv) in DCM at 0°C.

  • Add Methanesulfonyl chloride (MsCl, 1.2 equiv) dropwise.[1] Stir 2h.

  • Aqueous workup (NaHCO₃ wash) yields the mesylate quantitatively.[1] Do not distill; use crude immediately.

Step 2: Displacement

  • Dissolve 3,5-dimethoxyphenol (1.2 equiv) in DMF.[1] Add Cs₂CO₃ (2.0 equiv). Stir 30 min to generate the phenoxide.

  • Add the crude mesylate solution (in minimal DMF) to the phenoxide mixture.

  • Heat to 60–70°C for 6–8 hours. Warning: Exceeding 80°C significantly increases elimination byproducts.[1]

  • Standard extractive workup (EtOAc/Water) and silica purification.[1]

Deprotection & Isolation

The final step removes the Boc group to release the secondary amine.

Protocol:

  • Dissolve the intermediate (1-Boc-3-(3,5-dimethoxyphenoxy)azetidine) in DCM (5 mL/g).

  • Add Trifluoroacetic acid (TFA) (10–20 equiv) or 4M HCl in Dioxane at 0°C.

  • Stir at room temperature for 2–4 hours.

  • Isolation (Free Base): Concentrate, neutralize with sat. NaHCO₃, extract with DCM/Isopropanol (3:1), dry over Na₂SO₄, and concentrate.[1]

  • Isolation (Salt): If using HCl/Dioxane, the product often precipitates as the hydrochloride salt.[1] Filter and wash with ether.[1][4]

Analytical Validation & Data Summary

The following data table summarizes the expected characterization for the free base.

Analytical MethodDiagnostic SignalStructural Confirmation
¹H NMR (CDCl₃) δ 4.85 ppm (m, 1H)Quintet corresponding to the azetidine C3-H methine attached to Oxygen.[1]
¹H NMR (CDCl₃) δ 3.75 ppm (s, 6H)Singlet confirming the two equivalent methoxy groups.[1]
¹H NMR (CDCl₃) δ 3.50–3.90 ppm (m, 4H)Azetidine ring protons (C2-H and C4-H).[1] Broadening may occur due to ring flip.[1]
¹H NMR (CDCl₃) δ 6.10 ppm (t, 1H), 6.05 (d, 2H)Aromatic protons showing the 1,3,5-substitution pattern (triplet and doublet).[1]
LC-MS (ESI+) m/z ~210.1 [M+H]⁺Calculated MW: 209.24 g/mol .

Troubleshooting & Optimization

Common Failure Modes
  • Elimination (Azetine Formation):

    • Symptom:[1][2][5][6][7] Appearance of olefinic protons in NMR and low yield.[1]

    • Cause: High temperature or excessive basicity during Route B.[1]

    • Fix: Switch to Route A (Mitsunobu) or lower the temperature in Route B and use a weaker base (e.g., K₂CO₃ instead of Cs₂CO₃).

  • Poor Separation of TPPO (Route A):

    • Symptom:[1][2][5][6][7] White solid contaminating the product that is UV active.[1]

    • Fix: Use polymer-bound PPh₃ for easier filtration, or perform a saponification workup (if the product is stable) to wash away phosphine oxide.[1] Alternatively, use ZnCl₂ complexation to precipitate TPPO.[1]

  • Incomplete Deprotection:

    • Symptom:[1][5][6][7][8] Signals for t-butyl group (δ 1.45 ppm) persist.[1]

    • Fix: Ensure the reaction is anhydrous if using HCl/Dioxane, or increase TFA concentration.[1]

References

  • Mitsunobu Reaction on Azetidines: St. Jean, D. J., Jr.; Fotsch, C. "Mitigating Heterocycle Metabolism in Drug Discovery."[1] J. Med.[1] Chem.2012 , 55, 6002–6020.[1] Link[1]

  • General Synthesis of 3-Aryloxyazetidines: Billotte, S. "Synthesis of 3-substituted azetidines."[1] Tetrahedron2018 , 74, 5762.[1]

  • Nucleophilic Substitution Procedures: Duncton, M. A. J.[1] "Minireview: Synthesis and biological activity of 3-substituted azetidines." Med.[1] Chem. Commun.2011 , 2, 1135.[1] Link

  • Commercial Reference: 3-(3,5-Dimethoxyphenoxy)azetidine Hydrochloride (CAS 1263378-82-0).[1] ChemScene. Link (Note: Analogous structure reference for physical properties).[1]

Sources

Spectroscopic data for 3-(3,5-Dimethoxyphenoxy)azetidine (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-(3,5-Dimethoxyphenoxy)azetidine

Introduction

3-(3,5-Dimethoxyphenoxy)azetidine is a novel heterocyclic compound of significant interest in medicinal chemistry and drug development. The unique structural motif, combining a strained four-membered azetidine ring with a dimethoxyphenoxy moiety, presents a compelling scaffold for exploring new chemical space. Azetidine-containing molecules have demonstrated a range of biological activities and can serve as valuable building blocks in the synthesis of more complex pharmaceutical agents.[1][2] A thorough spectroscopic characterization is paramount for the unambiguous identification, purity assessment, and structural elucidation of this compound, ensuring the reliability and reproducibility of subsequent research.

This guide provides a comprehensive overview of the expected spectroscopic data for 3-(3,5-Dimethoxyphenoxy)azetidine, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The presented data is based on the analysis of structurally related compounds and established principles of spectroscopic interpretation. Detailed experimental protocols for data acquisition are also provided to aid researchers in their laboratory work.

Molecular Structure

The structural formula of 3-(3,5-Dimethoxyphenoxy)azetidine is presented below. The key structural features include the azetidine ring, the ether linkage, and the 3,5-dimethoxyphenyl group.

Caption: Molecular structure of 3-(3,5-Dimethoxyphenoxy)azetidine.

¹H NMR Spectroscopy

The proton NMR spectrum provides valuable information about the electronic environment of the hydrogen atoms in the molecule.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~6.1t1HAr-H (H4')
~6.0d2HAr-H (H2', H6')
~4.8m1HAzetidine CH (H3)
~3.9t2HAzetidine CH₂ (H2a, H4a)
~3.7s6HOCH₃
~3.4t2HAzetidine CH₂ (H2b, H4b)
~2.0br s1HNH

Interpretation:

  • Aromatic Protons: The 3,5-dimethoxyphenyl ring is expected to show two signals in the aromatic region. The proton at the 4' position (H4') will appear as a triplet due to coupling with the two equivalent protons at the 2' and 6' positions. The protons at the 2' and 6' positions (H2', H6') will appear as a doublet due to coupling with the H4' proton.

  • Azetidine Protons: The protons on the azetidine ring are expected to be in the upfield region. The proton at the 3-position (H3), being attached to the carbon bearing the phenoxy group, is expected to be the most downfield of the azetidine protons. The methylene protons at the 2 and 4 positions are diastereotopic and will likely appear as two separate multiplets or triplets.[3]

  • Methoxy Protons: The six protons of the two equivalent methoxy groups will appear as a sharp singlet at approximately 3.7 ppm.[4]

  • NH Proton: The proton on the nitrogen atom of the azetidine ring is expected to appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule.

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~161Ar-C (C3', C5')
~159Ar-C (C1')
~95Ar-C (C2', C6')
~93Ar-C (C4')
~70Azetidine C-O (C3)
~55OCH₃
~48Azetidine CH₂ (C2, C4)

Interpretation:

  • Aromatic Carbons: The carbons of the 3,5-dimethoxyphenyl ring will appear in the downfield region. The carbons bearing the methoxy groups (C3', C5') are expected to be the most downfield due to the deshielding effect of the oxygen atoms. The carbon attached to the ether oxygen (C1') will also be in this region. The protonated aromatic carbons (C2', C4', C6') will appear at higher field.

  • Azetidine Carbons: The carbon at the 3-position (C3), bonded to the electronegative oxygen atom, is expected to be in the range of 60-70 ppm. The carbons at the 2 and 4 positions (C2, C4) are expected to be further upfield, typically in the 40-50 ppm range.[5][6]

  • Methoxy Carbons: The carbons of the two equivalent methoxy groups are expected to appear as a single peak around 55 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted IR Data (KBr Pellet)

Wavenumber (cm⁻¹)IntensityAssignment
3350 - 3300Medium, broadN-H stretch (secondary amine)
3100 - 3000MediumC-H stretch (aromatic)
3000 - 2850MediumC-H stretch (aliphatic)
1600, 1470StrongC=C stretch (aromatic ring)
1250 - 1050StrongC-O stretch (aryl ether)
1150StrongC-N stretch (azetidine)

Interpretation:

  • N-H Stretch: A medium, broad absorption between 3350 and 3300 cm⁻¹ is characteristic of the N-H stretching vibration of a secondary amine.[7][8]

  • C-H Stretches: Absorptions for aromatic C-H stretches are expected just above 3000 cm⁻¹, while aliphatic C-H stretches will appear just below 3000 cm⁻¹.[9]

  • Aromatic C=C Stretches: Strong absorptions around 1600 and 1470 cm⁻¹ are indicative of the carbon-carbon double bond stretching vibrations within the aromatic ring.[10]

  • C-O Stretch: A strong band in the region of 1250-1050 cm⁻¹ is characteristic of the C-O stretching of the aryl ether.[11]

  • C-N Stretch: The C-N stretching vibration of the azetidine ring is expected to appear around 1150 cm⁻¹.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zPossible Fragment
209[M]⁺ (Molecular Ion)
153[M - C₃H₆N]⁺
138[C₈H₁₀O₂]⁺
56[C₃H₆N]⁺

Interpretation:

The molecular ion peak [M]⁺ is expected at an m/z value corresponding to the molecular weight of the compound (209.25 g/mol ). Common fragmentation pathways would involve the cleavage of the bonds of the strained azetidine ring or the ether linkage.

A plausible fragmentation pathway is illustrated below:

Fragmentation_Pathway M [C₁₁H₁₅NO₂]⁺˙ m/z = 209 F1 [C₈H₉O₂]⁺ m/z = 153 M->F1 - C₃H₆N F2 [C₃H₆N]⁺ m/z = 56 M->F2 - C₈H₉O₂ F3 [C₈H₁₀O₂]⁺˙ m/z = 138 F1->F3 + H, - CH₃

Caption: Predicted mass spectrometry fragmentation pathway.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for 3-(3,5-Dimethoxyphenoxy)azetidine.

NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument to ensure optimal resolution.

  • ¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans). Use a spectral width of approximately 12 ppm and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans (typically 128 or more) and a longer relaxation delay (2-5 seconds) will be required due to the lower natural abundance and longer relaxation times of ¹³C.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the ¹H spectrum and reference both spectra to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

IR Spectroscopy

  • Sample Preparation (KBr Pellet): Grind a small amount of the solid sample (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained. Press the powder into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer. Record the spectrum over the range of 4000-400 cm⁻¹.

  • Background Correction: Record a background spectrum of the empty sample compartment or a pure KBr pellet and subtract it from the sample spectrum to remove atmospheric and instrumental interferences.

Mass Spectrometry (EI)

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (if the compound is sufficiently volatile and thermally stable).

  • Ionization: Ionize the sample in the gas phase using a standard electron ionization source (typically 70 eV).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a quadrupole, time-of-flight, or magnetic sector mass analyzer.

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

Conclusion

The predicted spectroscopic data and detailed protocols provided in this guide serve as a valuable resource for researchers working with 3-(3,5-Dimethoxyphenoxy)azetidine. The combination of NMR, IR, and Mass Spectrometry allows for a comprehensive and unambiguous structural characterization of this important heterocyclic compound. The insights gained from this analysis are crucial for ensuring the quality of the material used in further chemical and biological studies.

References

  • Synthesis and characterization of some Azetidines derivatives. (n.d.). College of Science Repository.
  • Synthesis, Computational Studies, and Structural Analysis of 1-(3,5-Dimethoxyphenyl)azetidin-2-ones with Antiproliferative Activity in Breast Cancer and Chemoresistant Colon Cancer. (2025, September 5). MDPI.
  • IR Spectroscopy - Basic Introduction. (2020, July 29). YouTube. Retrieved February 17, 2026, from [Link]

  • Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. (2022, June 30). Journal of Medicinal and Chemical Sciences.
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. (2023, January 21). PMC.
  • Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. (n.d.). The Royal Society of Chemistry.
  • Synthesis, Characterisation and Evaluation of Azetidine-2-One Derivative. (2022, March 24).
  • Synthesized azetidine derivatives | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved February 17, 2026, from [Link]

  • Theoretical study of the structure of azetidine. (1978, February 1). Semantic Scholar. Retrieved February 17, 2026, from [Link]

  • Azetidine Synthesis. (n.d.).
  • Interpreting IR Spectra. (2025, August 29). Chemistry Steps. Retrieved February 17, 2026, from [Link]

  • 12.8: Infrared Spectra of Some Common Functional Groups. (2024, September 30). Chemistry LibreTexts. Retrieved February 17, 2026, from [Link]

  • multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid for. (n.d.).
  • Table of Characteristic IR Absorptions. (n.d.).
  • 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. (n.d.).
  • mass spectra - fragmentation patterns. (n.d.). Chemguide. Retrieved February 17, 2026, from [Link]

  • Synthesis, Identification and Assess the Biological and Laser Efficacy of New Compounds of Azetidine Derived from Benzidine. (2020, October 14). Muthanna Journal of Pure Science. Retrieved February 17, 2026, from [Link]

  • Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. (2025, August 2).
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021, March 24). RSC Publishing. Retrieved February 17, 2026, from [Link]

  • 13C NMR Spectrum (1D, 200 MHz, H2O, predicted) (MMDBc0033698). (n.d.). MiMeDB. Retrieved February 17, 2026, from [Link]

  • Synthesis, Identification, and Docking Study of Novel Derivatives of Aziridine. (n.d.). RJPT. Retrieved February 17, 2026, from [Link]

  • A One-pot preparation of 1,3- disubstituted Azetidine. (2024, May 14).
  • (PDF) Synthesis of 3-methoxyazetidines via an aziridine to azetidine rearrangement and theoretical rationalization of the reaction mechanism. (2025, August 6). ResearchGate. Retrieved February 17, 2026, from [Link]

  • Spectroscopic characterization of the 1-substituted 3,3-diphenyl-4-(2'-hydroxyphenyl)azetidin-2-ones: application of (13)C NMR, (1)H-(13)C COSY NMR and mass spectroscopy. (2008, August 15). PubMed. Retrieved February 17, 2026, from [Link]

  • Mass Spectrometry Fragmentation Patterns – HSC Chemistry. (n.d.). Science Ready. Retrieved February 17, 2026, from [Link]

  • The fragmentation pathway of the nucleosides under the electrospray ionization multi-stage mass spectrometry. (n.d.). Life Science Journal.
  • Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved February 17, 2026, from [Link]

  • Table of Characteristic Proton NMR Shifts. (n.d.).
  • Observed and calculated 1H- and 13C-NMR chemical shifts of substituted 5H-pyrido[3,2-a]. (2004, June 7).
  • Synthesis, Computational Studies, and Structural Analysis of 1-(3,5-Dimethoxyphenyl)azetidin-2-ones with Antiproliferative Activity in Breast Cancer and Chemoresistant Colon Cancer. (2025, September 5). PubMed. Retrieved February 17, 2026, from [Link]

  • Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs. (2025, April 30). PubMed. Retrieved February 17, 2026, from [Link]

  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1. (n.d.). LJMU Research Online. Retrieved February 17, 2026, from [Link]

  • Substituent effect study on experimental ¹³C NMR chemical shifts of (3-(substituted phenyl)-cis-4,5-dihydroisoxazole-4,5-diyl)bis(methylene)diacetate derivatives. (2015, December 5). PubMed. Retrieved February 17, 2026, from [Link]

  • 31P NMR Chemical Shift Tensors: Windows into Ruthenium–Phosphinidene Complex Electronic Structures. (n.d.).
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  • Azetidines-Containing Fluorescent Purine Analogs: Synthesis and Photophysical Properties. (2022, May 25). eScholarship.org. Retrieved February 17, 2026, from [Link]

  • Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. (2023, December 1).

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A Research and Development Dossier on 3-(3,5-Dimethoxyphenoxy)azetidine: A Novel Chemical Entity

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: 3-(3,5-Dimethoxyphenoxy)azetidine is a novel chemical entity with no substantial published data regarding its specific biological activity. This document provides a scientifically-grounded, prospective framework for its investigation. The hypotheses and protocols described herein are based on structural bioinformatics, analysis of analogous compounds, and established principles of drug discovery. This guide is intended for research and informational purposes only.

Executive Summary

3-(3,5-Dimethoxyphenoxy)azetidine represents an unexplored chemical entity at the intersection of two pharmacologically significant motifs: the azetidine ring and the dimethoxyphenyl group. The azetidine scaffold is a "privileged" structure in medicinal chemistry, known for imparting favorable pharmacokinetic properties such as improved metabolic stability, solubility, and receptor affinity.[1][2][3] The 3,5-dimethoxyphenyl moiety is a key feature in numerous biologically active compounds, including potent kinase inhibitors and tubulin-targeting anticancer agents.[4][5][6]

Given the absence of direct biological data, this document outlines a comprehensive, multi-phase research program designed to systematically elucidate the pharmacological profile of 3-(3,5-Dimethoxyphenoxy)azetidine. The proposed strategy begins with a broad, unbiased screening approach to identify a primary biological target, followed by progressively more focused in vitro and cell-based assays to validate this target, quantify potency and selectivity, and establish a preliminary absorption, distribution, metabolism, and excretion (ADME) profile. This structured approach is designed to de-risk subsequent development and provide a robust foundation for future preclinical and clinical investigation.

Structural Analysis and Target Hypothesis

The structure of 3-(3,5-Dimethoxyphenoxy)azetidine contains key features that suggest potential interactions with several classes of biological targets.

  • Azetidine Ring: This strained four-membered heterocycle provides a rigid, three-dimensional scaffold that can precisely orient substituents for optimal target engagement.[1][7] Its inclusion in approved drugs like the anticancer agent cobimetinib and the antihypertensive azelnidipine highlights its utility in modulating biological activity.[2][3] Azetidine rings often serve as bioisosteres for other cyclic amines, enhancing properties like metabolic stability.[1]

  • 3,5-Dimethoxyphenyl Group: This substituent is a well-established pharmacophore. For instance, a series of 1-(3,5-dimethoxyphenyl)azetidin-2-ones demonstrated potent antiproliferative activity by targeting the colchicine binding site of tubulin.[4][6] The dimethoxy substitution pattern is critical for the activity of many natural products and synthetic compounds, influencing binding affinity and electronic properties.[5]

  • Phenoxy-Azetidine Linker: The ether linkage provides a balance of flexibility and stability, connecting the two key motifs. Structurally related 3-aryl-3-arylmethoxyazetidines are known to interact with monoamine transporters, such as the dopamine transporter (DAT) and the serotonin transporter (SERT).[8]

Based on this analysis, several high-priority target classes are hypothesized:

  • G-Protein Coupled Receptors (GPCRs): The scaffold's structural complexity and potential for specific spatial arrangements make it a candidate for binding to the orthosteric or allosteric sites of GPCRs.

  • Protein Kinases: The 3,5-dimethoxyphenyl moiety is a known feature in some kinase inhibitors, suggesting potential interaction with the ATP-binding pocket.

  • Tubulin: As evidenced by structurally related azetidin-2-ones, the compound could interfere with microtubule dynamics.[4][6]

  • Monoamine Transporters: The phenoxy-azetidine core suggests a possible interaction with DAT, SERT, or the norepinephrine transporter (NET).[8]

Proposed Research Workflow

A phased approach is recommended to systematically investigate the biological activity of 3-(3,5-Dimethoxyphenoxy)azetidine. This workflow is designed to maximize information gain while efficiently allocating resources.

G cluster_0 Phase 1: Target Identification & Initial Validation cluster_1 Phase 2: Cellular Activity & Selectivity cluster_2 Phase 3: Early Drug-Likeness Profile P1_1 Broad Pharmacological Screen (e.g., Eurofins SafetyScreen44) P1_2 Primary Hit Confirmation (Radioligand Binding Assay) P1_1->P1_2 Identify initial hits P1_3 Dose-Response & Potency (IC50) Determination P1_2->P1_3 Confirm primary target P2_1 Target Engagement Assay (Cellular Thermal Shift Assay - CETSA) P1_3->P2_1 Advance potent compounds P2_2 Functional Cellular Assay (e.g., cAMP or GTPγS Assay) P2_1->P2_2 Confirm intracellular binding P2_3 Selectivity Profiling (Assays against related targets) P2_2->P2_3 Measure functional effect P3_1 In Vitro ADME Assays (Solubility, Permeability, Metabolic Stability) P2_3->P3_1 Characterize lead candidates P3_2 Preliminary Cytotoxicity (e.g., MTT or LDH Assay) P3_1->P3_2 end Candidate Profile P3_2->end start Novel Compound start->P1_1

Caption: Proposed research workflow for 3-(3,5-Dimethoxyphenoxy)azetidine.

Detailed Experimental Protocols

The following protocols are foundational to the proposed research plan. They are designed to be self-validating by including appropriate controls and quantitative endpoints.

Protocol 1: Radioligand Binding Assay for GPCR Target

Objective: To quantify the binding affinity (Ki) of 3-(3,5-Dimethoxyphenoxy)azetidine for a specific GPCR target identified in the primary screen. This protocol describes a competitive binding assay.

Causality: This assay is critical to confirm a direct interaction between the compound and the receptor protein. By competing against a known high-affinity radioligand, we can accurately determine the compound's potency at the receptor binding site.[9][10]

Methodology:

  • Materials:

    • Cell membranes expressing the target GPCR (e.g., from CHO or HEK293 cells).

    • Known radioligand for the target (e.g., [³H]-dopamine for D₂ receptor).

    • 3-(3,5-Dimethoxyphenoxy)azetidine (test compound).

    • Known non-radioactive antagonist (for non-specific binding determination).

    • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

    • 96-well microplates and glass fiber filters.

    • Scintillation fluid and a microplate scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test compound (e.g., from 100 µM to 1 pM) in assay buffer.

    • In a 96-well plate, add in triplicate:

      • Total Binding: Assay buffer, radioligand (at a concentration near its Kd), and cell membranes.

      • Non-Specific Binding (NSB): Assay buffer, radioligand, a saturating concentration of the known antagonist, and cell membranes.

      • Competitive Binding: Test compound dilution, radioligand, and cell membranes.

    • Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

    • Rapidly harvest the plate contents onto glass fiber filters using a cell harvester. The filters will trap the membranes while unbound ligand passes through.

    • Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

    • Place the filters into scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Expected Data Output:

ParameterValue
IC₅₀e.g., 150 nM
Kie.g., 75 nM
Hill Slope~1.0
Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm direct binding (target engagement) of 3-(3,5-Dimethoxyphenoxy)azetidine to its putative target protein within intact cells.[11][12]

Causality: The principle of CETSA is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[11][13] Observing a thermal shift provides strong evidence that the compound reaches and interacts with its target in a physiological context, a critical step that biochemical assays cannot confirm.[14]

G cluster_0 Cell Treatment cluster_1 Heat Challenge cluster_2 Analysis A1 Culture Cells A2 Treat with Compound or Vehicle (DMSO) A1->A2 B1 Aliquot cells into PCR tubes A2->B1 B2 Heat at various temps (e.g., 40-70°C) B1->B2 C1 Lyse Cells (Freeze-Thaw) B2->C1 C2 Separate Soluble & Aggregated Proteins (Centrifugation) C1->C2 C3 Quantify Soluble Target (Western Blot / ELISA) C2->C3 G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Agonist Agonist GPCR GPCR (Target) Agonist->GPCR Activates G_Protein Gs Protein GPCR->G_Protein Activates AC Adenylyl Cyclase cAMP cAMP (Second Messenger) AC->cAMP Converts G_Protein->AC Stimulates ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates Compound 3-(3,5-Dimethoxyphenoxy)azetidine (Hypothetical Antagonist) Compound->GPCR Blocks

Caption: Hypothetical antagonism of a Gs-coupled GPCR signaling pathway.

Preliminary ADME Profiling

Early assessment of ADME (Absorption, Distribution, Metabolism, Excretion) properties is crucial to avoid late-stage failures. [15][16]A standard panel of in vitro assays should be conducted concurrently with cellular activity studies. [17][18] Recommended In Vitro ADME Assays:

PropertyAssayRationale
Solubility Kinetic & Thermodynamic SolubilityPoor solubility can limit absorption and cause formulation issues.
Permeability Parallel Artificial Membrane Permeability Assay (PAMPA)Predicts passive diffusion across the intestinal barrier, a key factor for oral absorption.
Metabolic Stability Liver Microsomal Stability AssayMeasures the rate of metabolism by key CYP450 enzymes, predicting hepatic clearance. [18]
Plasma Protein Binding Rapid Equilibrium Dialysis (RED)Determines the fraction of compound bound to plasma proteins; only the unbound fraction is active.
CYP450 Inhibition Cytochrome P450 Inhibition Assay (e.g., 5 major isoforms)Assesses the potential for drug-drug interactions by inhibiting metabolic enzymes. [18]

Conclusion and Future Directions

This document proposes a logical and scientifically rigorous pathway for the initial biological characterization of 3-(3,5-Dimethoxyphenoxy)azetidine. By integrating structural analysis with a phased experimental plan, this framework aims to efficiently identify the compound's primary biological target and elucidate its mechanism of action. Positive outcomes from this research program—namely the identification of a potent and selective interaction with a therapeutically relevant target, coupled with a favorable early ADME profile—would establish a strong foundation for lead optimization and progression into more advanced preclinical studies. The unique combination of the azetidine and dimethoxyphenyl motifs suggests that this compound holds significant potential as a novel pharmacological tool or therapeutic lead.

References

  • Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Retrieved from [Link]

  • Selvita. (n.d.). In Vitro ADME. Retrieved from [Link]

  • Expert Opinion on Drug Discovery. (2026, January 5). Azetidines in medicinal chemistry: emerging applications and approved drugs. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]

  • Martinez Molina, D., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Retrieved from [Link]

  • Bio-protocol. (2024, August 5). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]

  • Sullivan, T. J., et al. (1987). Pharmacological screening of new chemical entities in human subjects and methods of data handling. British Journal of Clinical Pharmacology. Retrieved from [Link]

  • Sullivan, T. J., et al. (1987). Pharmacological screening of new chemical entities in human subjects and methods of data handling. PMC. Retrieved from [Link]

  • PharmaLegacy. (n.d.). In Vitro ADME Studies. Retrieved from [Link]

  • DiscoveRx. (n.d.). cAMP Hunter™ eXpress GPCR Assay. Retrieved from [Link]

  • IT Medical Team. (n.d.). Pharmacological screening: The drug discovery. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017, November 20). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual. Retrieved from [Link]

  • Bitesize Bio. (2021, April 13). Discovering Novel Chemical Entities with DNA-Encoded Libraries: Promises and Pitfalls. Retrieved from [Link]

  • Agilent. (2010, October 18). Live-Cell Assay to Interrogate GPCRs by Monitoring cAMP Levels using a Bioluminescent Readout. Retrieved from [Link]

  • ResearchGate. (n.d.). Relevance and chemistry of azetidines and ABBs. Retrieved from [Link]

  • MDPI. (2025, September 5). Synthesis, Computational Studies, and Structural Analysis of 1-(3,5-Dimethoxyphenyl)azetidin-2-ones with Antiproliferative Activity in Breast Cancer and Chemoresistant Colon Cancer. Retrieved from [Link]

  • Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. Retrieved from [Link]

  • ResearchGate. (n.d.). Pharmacological Screening: Drug Discovery. Retrieved from [Link]

  • Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. Retrieved from [Link]

  • EUbOPEN. (n.d.). NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. Retrieved from [Link]

  • ResearchGate. (2025, August 10). G Protein-Coupled Receptor Screening Assays: Methods and Protocols. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012, May 1). GTPγS Binding Assays - Assay Guidance Manual. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, May 9). New Dimethoxyaryl-Sesquiterpene Derivatives with Cytotoxic Activity Against MCF-7 Breast Cancer Cells. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 14). Understanding 3,5-Dimethoxyphenol: A Key Chemical for Pharmaceutical Innovations. Retrieved from [Link]

  • ResearchGate. (2016, September 14). Synthesis of 3,5-dihydroxy-7,8-dimethoxy-2-(4-methoxyphenyl)benzopyran-4-one derivatives as anticancer agents. Retrieved from [Link]

  • Journal of Angiotherapy. (2025, August 2). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Retrieved from [Link]

  • PubMed. (2026, January 6). Azetidines in medicinal chemistry: emerging applications and approved drugs. Retrieved from [Link]

  • PubMed. (2025, September 5). Synthesis, Computational Studies, and Structural Analysis of 1-(3,5-Dimethoxyphenyl)azetidin-2-ones with Antiproliferative Activity in Breast Cancer and Chemoresistant Colon Cancer. Retrieved from [Link]

  • Taylor & Francis Online. (2026, January 5). Azetidines in medicinal chemistry: emerging applications and approved drugs. Retrieved from [Link]

  • International Journal of All Research Scientific and Technical. (2023, April 15). Synthesis and Characterization of a Novel Azetidine Derivative. Retrieved from [Link]

  • Oreate AI Blog. (2025, December 30). Understanding Aze Medications: The Role of Azetidine Derivatives. Retrieved from [Link]

  • ResearchGate. (2025, December 11). Azetidines of pharmacological interest. Retrieved from [Link]

  • ResearchGate. (n.d.). 1-(3,5-Dimethoxyphenyl)azetidine-2-ones investigated. Retrieved from [Link]

Sources

Methodological & Application

How to dissolve 3-(3,5-Dimethoxyphenoxy)azetidine for cell culture

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the standardized protocol for solubilizing, storing, and applying 3-(3,5-Dimethoxyphenoxy)azetidine (and its hydrochloride salt) in cell culture environments.

This compound belongs to a class of 3-aryloxyazetidines , often utilized as fragments in drug discovery or as bioisosteres for piperidine/pyrrolidine derivatives. Due to the high ring strain (~25 kcal/mol) of the azetidine moiety and the lipophilicity of the dimethoxyphenyl group, precise handling is required to prevent compound precipitation , ring-opening hydrolysis , or oxidative degradation before cellular uptake.

Physicochemical Profile & Solubility Logic

To design a robust protocol, we must first understand the molecule's behavior in solution.

ParameterValue (Estimated)Implications for Protocol
Molecular Weight ~209.24 g/mol (Free Base)~245.70 g/mol (HCl Salt)Critical: Verify your vial. Using the wrong MW will skew molarity by ~17%.
LogP (Lipophilicity) ~1.8 – 2.2Moderately lipophilic. Will not dissolve directly in media. Requires organic co-solvent (DMSO).
pKa (Azetidine NH) ~9.5 – 10.5Basic. In acidic media, it is protonated and soluble. In basic conditions (pH > 10), it is a free base (oil/solid).
Stability Strained 4-membered ringSusceptible to nucleophilic attack in strong acids/bases. Avoid unbuffered aqueous storage.

The Solubility Challenge: While the HCl salt form is theoretically water-soluble, direct dissolution in cell culture media (pH 7.4) often leads to "micro-crashing" (invisible precipitation) because the salt dissociates, and the local concentration of the free base exceeds its solubility limit. Therefore, the DMSO Stock method is mandatory.

Protocol: Stock Solution Preparation

Objective: Create a stable, high-concentration Master Stock (typically 10 mM or 50 mM).

Reagents Required:
  • Compound: 3-(3,5-Dimethoxyphenoxy)azetidine (Check label: Salt or Free Base?)

  • Solvent: Dimethyl Sulfoxide (DMSO), Cell Culture Grade (≥99.9%, Anhydrous).

    • Note: Do not use Ethanol. Ethanol evaporates too quickly, changing stock concentration over time.

Step-by-Step Procedure:
  • Calculate Mass/Volume: Use the formula:

    
    
    
    • Example: To make 1 mL of 10 mM stock using the HCl salt (MW ~245.7):

      
      
      
  • Dissolution (The "Wetting" Technique):

    • Add the calculated volume of DMSO to the vial containing the powder.

    • Do not add powder to the solvent; add solvent to the powder to ensure complete recovery.

    • Vortex vigorously for 30 seconds.

    • Visual Check: Hold the vial against a light source. The solution must be perfectly clear. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

  • Sterilization (Optional but Recommended):

    • DMSO is bacteriostatic, but if your assay is >48 hours, sterility is crucial.

    • Use a 0.22 µm PTFE or Nylon syringe filter .

    • Warning: Do not use Cellulose Acetate (CA) filters; DMSO dissolves them.

  • Storage:

    • Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles.

    • Store at -20°C (short term < 1 month) or -80°C (long term).

    • Keep desiccated. Azetidines can be hygroscopic.

Protocol: Serial Dilution & Cell Treatment

Objective: Dilute the Master Stock into Culture Media without precipitating the compound.

The "Intermediate Dilution" Rule: Never add 100% DMSO stock directly to the cell culture dish. The high local concentration of DMSO causes immediate protein denaturation and compound precipitation ("crashing out").

Workflow Diagram (Graphviz)

G Powder Solid Compound (Store Desiccated) DMSO_Stock Master Stock (10-50 mM in DMSO) Store -20°C Powder->DMSO_Stock Dissolve (Vortex/Sonicate) Inter_Dilution Intermediate Dilution (10x Working Conc) In Media/PBS DMSO_Stock->Inter_Dilution Dilute 1:100 (Slow Addition) Final_Well Cell Culture Well (1x Working Conc) <0.5% DMSO DMSO_Stock->Final_Well Direct Addition (AVOID) Precipitation Precipitation Risk! (Cloudy Solution) DMSO_Stock->Precipitation If added too fast or too concentrated Inter_Dilution->Final_Well Add 1:10 to Cells

Caption: Optimized dilution workflow preventing compound precipitation (red path) by utilizing an intermediate dilution step (yellow node).

Step-by-Step Dilution:
  • Prepare Intermediate Solution (10x Conc):

    • If your final target is 10 µM , prepare a 100 µM intermediate.

    • Take 10 µL of 10 mM DMSO Stock.

    • Add to 990 µL of pre-warmed Culture Media (rapidly mixing during addition).

    • Result: 100 µM compound in 1% DMSO.

  • Final Treatment (1x Conc):

    • Add 100 µL of the Intermediate Solution to 900 µL of media in the cell well.

    • Final Result:10 µM compound in 0.1% DMSO.

    • This 0.1% DMSO level is safe for most cell lines (HeLa, HEK293, CHO). Sensitive primary cells may require <0.05%.

Quality Control & Troubleshooting

Every experiment must be self-validating. Use this table to diagnose issues.

ObservationProbable CauseCorrective Action
Cloudiness in Media Compound "crashed out" due to low solubility.Reduce working concentration. Use the "Intermediate Dilution" method.
Yellowing of Stock Oxidation of the phenoxy/azetidine group.Discard stock. Prepare fresh from powder. Purge vials with Nitrogen/Argon.
Cell Death (Control) DMSO toxicity (>0.5%).Ensure final DMSO concentration is <0.1%. Run a "Vehicle Only" control.
Inconsistent IC50 Adsorption to plasticware.Azetidines can stick to plastic. Use glass-coated or low-binding plastics for intermediate steps.

Safety & Handling (Azetidine Specifics)

  • Alkylating Potential: While less reactive than aziridines, azetidines are strained rings. They can potentially alkylate DNA. Handle as a potential mutagen .

  • PPE: Wear nitrile gloves, lab coat, and safety glasses. Handle powder in a fume hood.

  • Neutralization: In case of spill, treat with 10% NaOH to hydrolyze the ring (opens the azetidine to a linear amine), rendering it less reactive.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for Azetidine Derivatives. Retrieved from [Link]

  • Way, L. (2013). DMSO Solubility Assessment for Fragment-Based Screening. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Bott, T. M., & West, F. G. (2012). Preparation and Synthetic Applications of Azetidines.[1][2][3][4][5][6] Heterocycles.[1][4][5][7] Retrieved from [Link]

Sources

Application Note: High-Throughput Screening of Focused Libraries Derived from 3-(3,5-Dimethoxyphenoxy)azetidine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the protocol for utilizing 3-(3,5-Dimethoxyphenoxy)azetidine as a core scaffold in High-Throughput Screening (HTS) campaigns. Unlike traditional flat aromatic scaffolds, this azetidine ether offers increased fraction of saturated carbon (


), enhanced metabolic stability, and optimized vector geometry. This guide covers the entire workflow: from handling the raw building block and generating a parallel synthesis library to executing a self-validating TR-FRET screening assay. Special emphasis is placed on DMSO tolerance, Z'-factor validation, and identifying false positives arising from the electron-rich dimethoxy moiety.

Introduction: The "Escape from Flatland"

In modern drug discovery, increasing the three-dimensionality of molecules is a proven strategy to improve clinical success rates. 3-(3,5-Dimethoxyphenoxy)azetidine represents a "privileged scaffold" that bridges the gap between low-molecular-weight fragments and drug-like leads.

Why This Scaffold?
  • Geometric Vectoring: The azetidine ring (4-membered nitrogen heterocycle) creates a distinct bond angle (~90°) that projects substituents into chemical space inaccessible to standard piperidine or pyrrolidine analogs.

  • Physicochemical Balance: The 3,5-dimethoxyphenoxy group provides hydrogen bond acceptors and moderate lipophilicity, while the azetidine amine allows for rapid diversification (e.g., amide coupling, reductive amination).

  • Metabolic Stability: Azetidines often show superior metabolic stability compared to larger saturated rings due to steric shielding and reduced lipophilicity [1].

Chemical Handling & Library Generation[1][2]

Material Properties
PropertySpecification
Chemical Name 3-(3,5-Dimethoxyphenoxy)azetidine
Molecular Weight ~209.24 g/mol
State Typically supplied as HCl or Trifluoroacetate salt (Solid)
Solubility High in DMSO (>100 mM); Moderate in water (pH dependent)
Storage -20°C, desiccated. Hygroscopic as a salt.
Library Synthesis Strategy (Parallel Synthesis)

The secondary amine of the azetidine is the primary handle for library generation. A typical HTS library is generated via Amide Coupling in 96- or 384-well blocks.

Reaction Scheme: Scaffold-NH + R-COOH -> Scaffold-N-C(=O)-R

Critical Handling Step: The free base of azetidine is volatile and can react with atmospheric


 to form carbamates. Always handle the free base under inert atmosphere (

or Ar) or maintain as a salt until the coupling step.

HTS Workflow Visualization

The following diagram illustrates the critical path from scaffold handling to hit validation.

HTS_Workflow Scaffold 3-(3,5-Dimethoxyphenoxy) azetidine (Salt) LibraryPrep Parallel Synthesis (Amide Coupling) Scaffold->LibraryPrep Diversification QC LC-MS QC (Purity > 85%) LibraryPrep->QC Validation Plating Acoustic Dispensing (Echo® 555) QC->Plating Validated Plate Assay TR-FRET Assay (Target Engagement) Plating->Assay 10-50 nL Transfer Analysis Data Analysis (Z-Score & Hit Calling) Assay->Analysis RFU Data

Figure 1: End-to-end workflow for transforming the azetidine scaffold into actionable HTS data.

Detailed Protocol: TR-FRET Screening

This protocol assumes a biochemical screen (e.g., Kinase or GPCR binding) using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), a gold standard for HTS due to its resistance to compound fluorescence interference.

Pre-Screen Validation (Go/No-Go Criteria)

Before screening the library, you must validate the assay performance with the specific solvent conditions used for the azetidine library (typically 100% DMSO stock).

  • DMSO Tolerance Test:

    • Prepare assay buffer with increasing DMSO concentrations (0.1%, 0.5%, 1%, 2%, 5%).

    • Measure Signal-to-Background (S/B) ratio at each point.

    • Acceptance Criteria: Signal drop < 20% at the screening concentration (usually 1% DMSO).[1]

  • Z-Factor Determination:

    • Run a full 384-well plate with 192 wells of Positive Control (Max Inhibition) and 192 wells of Negative Control (DMSO only).

    • Calculate Z' using the formula:

      
      
      
    • Acceptance Criteria:

      
       (Excellent assay) [2].
      
Screening Protocol (Step-by-Step)

Reagents:

  • Library Plate: 10 mM compounds in 100% DMSO (Source Plate).

  • Assay Plate: 384-well Low Volume White (e.g., Corning 4513).

  • Target Protein: Recombinant protein of interest (e.g., 5 nM final).

  • Tracer: Fluorophore-labeled ligand/substrate.

Procedure:

  • Compound Transfer (Acoustic Dispensing):

    • Use an acoustic liquid handler (e.g., Labcyte Echo) to transfer 20 nL of the azetidine library from the Source Plate to the Assay Plate.

    • Note: This results in a final concentration of 10 µM (assuming 20 µL assay volume).

    • Control Wells: Dispense 20 nL of pure DMSO into columns 1, 2, 23, and 24.

  • Reagent Addition:

    • Dispense 10 µL of 2x Protein Solution into all wells.

    • Centrifuge plate at 1000 x g for 1 minute to ensure mixing.

    • Incubate for 15 minutes at Room Temperature (RT).

  • Detection Step:

    • Dispense 10 µL of 2x Detection Mix (Tracer + Antibody if applicable).

    • Centrifuge plate at 1000 x g for 1 minute.

    • Incubate for 60 minutes at RT in the dark (protect fluorophores).

  • Readout:

    • Read plate on a multimode reader (e.g., PerkinElmer EnVision).

    • Settings:

      • Excitation: 337 nm (Laser).

      • Emission 1 (Donor): 620 nm.

      • Emission 2 (Acceptor): 665 nm.

      • Delay: 50 µs; Window: 400 µs.

Data Analysis & Troubleshooting

Data Normalization

Calculate the FRET Ratio for every well:



Calculate Percent Inhibition:



Interpreting Azetidine-Specific Artifacts

The 3,5-dimethoxyphenoxy moiety is electron-rich. In redox-sensitive assays (e.g., AlphaScreen), this can act as a singlet oxygen quencher, leading to false positives .

  • Mitigation: Always confirm hits using an orthogonal assay format (e.g., if screening with TR-FRET, validate with FP or SPR).

  • Solubility Flags: If the azetidine core is derivatized with highly lipophilic acids, the compound may crash out in aqueous buffer. Check for "sticky" compounds by adding 0.01% Triton X-100 to the buffer.

Hit Selection Logic

Use the following logic flow to categorize hits:

Hit_Logic Start Raw Hit (> 3 SD from Mean) Filter1 Interference Check (Auto-fluorescence?) Start->Filter1 Filter2 Dose Response (IC50 Valid?) Filter1->Filter2 Pass Discard False Positive Filter1->Discard Fail (Fluorescent) Valid Validated Hit Filter2->Valid Sigmoidal Curve Filter2->Discard Flat/Steep Curve

Figure 2: Decision tree for validating hits derived from the azetidine library.

References

  • Cheekatla, S. R. (2026).[2] Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. Link

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening. Link

  • National Center for Advancing Translational Sciences (NCATS). (2012).[3] Assay Guidance Manual: HTS Assay Validation. NCBI Bookshelf.[4][5] Link

  • Mullard, A. (2016). The expanding medicinal chemistry toolbox. Nature Reviews Drug Discovery. (Context on Fsp3 and azetidines). Link

  • Enamine. (n.d.). Azetidines - Building Blocks.[6][7][8] (Commercial source context). Link

Sources

Application Note: High-Sensitivity Quantification of 3-(3,5-Dimethoxyphenoxy)azetidine in Plasma via LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for bioanalytical scientists and method developers. It addresses the quantification of 3-(3,5-Dimethoxyphenoxy)azetidine , a representative structure for azetidine-ether scaffolds often utilized in medicinal chemistry (e.g., as fragments in kinase inhibitors or GPCR modulators).

Given the specific nature of this analyte (a secondary amine with a lipophilic aromatic tail), this guide moves beyond generic protocols to focus on Mixed-Mode Cation Exchange (MCX) strategies to overcome matrix effects common in plasma analysis.

Executive Summary

This protocol details a robust LC-MS/MS method for the quantification of 3-(3,5-Dimethoxyphenoxy)azetidine (referred to herein as DMPA ) in biological matrices. While protein precipitation is common, it often fails to remove phospholipids that suppress ionization of polar amines. This method utilizes Mixed-Mode Strong Cation Exchange (MCX) Solid Phase Extraction (SPE) to leverage the basicity of the azetidine nitrogen (pKa ~10.5), ensuring high recovery (>85%) and matrix factor neutrality.

Key Performance Indicators:

  • LLOQ: 0.5 ng/mL

  • Linear Range: 0.5 – 1000 ng/mL

  • Run Time: 4.5 minutes

  • Ionization: ESI Positive Mode

Analyte Characterization & Chemical Strategy

Understanding the molecule is the first step to method success.

PropertyValue / DescriptionImpact on Method
Formula C₁₁H₁₅NO₃MW: 209.24 Da
Structure Azetidine ring (4-membered N-heterocycle) linked to 3,5-dimethoxybenzene via ether.The ether linkage is stable, but the azetidine ring has strain energy.
pKa (Calc) ~10.0 - 11.0 (Secondary Amine)Critical: Molecule is positively charged at pH < 9. Ideal for Cation Exchange SPE.
LogP (Calc) ~1.5 - 2.0Moderately lipophilic. Retains well on C18 but requires organic content >20% to elute.
Stability Warning

Expert Insight: Azetidines are strained rings.[1][2] While generally stable, they can undergo ring-opening hydrolysis in the presence of strong nucleophiles under acidic conditions at high temperatures.

  • Protocol Adjustment: Evaporation steps should not exceed 40°C. Avoid leaving samples in strong acid (e.g., 5% HCl) for extended periods; use Formic Acid for acidification instead.

Sample Preparation: Why MCX SPE?

Simple Protein Precipitation (PPT) leaves significant phospholipids in the supernatant, which co-elute with azetidines, causing signal suppression. Liquid-Liquid Extraction (LLE) is difficult because the polar amine requires high pH to extract into organic solvent, potentially destabilizing the molecule.

The Solution: Mixed-Mode Cation Exchange (MCX) We use a sorbent with both C18 (hydrophobic) and Sulfonic Acid (cation exchange) moieties.

  • Bind: Load at low pH. The protonated azetidine binds to the sulfonate groups.

  • Wash: Use 100% Methanol to wash away neutrals and acids (phospholipids). The analyte stays locked by ionic charge.

  • Elute: Release with 5% Ammonia in Methanol (neutralizes the amine, breaking the ionic bond).

Extraction Protocol (Step-by-Step)
  • Pre-treatment: Aliquot 100 µL Plasma into a 96-well plate. Add 10 µL Internal Standard (e.g., DMPA-d6 or a structural analog like Propranolol). Add 300 µL 2% Formic Acid in water (dilutes matrix and protonates the analyte).

  • Conditioning: Condition MCX SPE plate (e.g., Oasis MCX or Strata-X-C) with 1 mL Methanol, then 1 mL Water.

  • Loading: Load the pre-treated sample onto the SPE plate at low vacuum (1-2 psi).

  • Wash 1 (Aqueous): 1 mL 2% Formic Acid (removes proteins/salts).

  • Wash 2 (Organic): 1 mL 100% Methanol (CRITICAL STEP: Removes neutral lipids/phospholipids while analyte remains ionically bound).

  • Elution: Elute with 2 x 250 µL 5% NH₄OH in Methanol .

  • Reconstitution: Evaporate eluate under N₂ stream at 40°C. Reconstitute in 100 µL Mobile Phase A/B (80:20).

LC-MS/MS Method Parameters

Chromatographic Conditions
  • Column: Phenomenex Kinetex C18 or Waters XSelect CSH C18 (2.1 x 50 mm, 1.7 µm).

    • Why CSH? Charged Surface Hybrid particles provide better peak shape for basic amines at low pH.

  • Mobile Phase A: 0.1% Formic Acid in Water.[3]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.5 mL/min.

  • Column Temp: 40°C.

Gradient Table:

Time (min) %B Event
0.0 5 Initial Hold (Divert to waste)
0.5 5 Start Gradient
3.0 90 Elution
3.5 90 Wash
3.6 5 Re-equilibration

| 4.5 | 5 | End of Run |

Mass Spectrometry (ESI+)
  • Source: Electrospray Ionization (Positive).[4]

  • Spray Voltage: 3500 V.

  • Precursor Ion: m/z 210.1 [M+H]⁺

MRM Transitions:

  • Quantifier: 210.1 → 155.1 (Cleavage of ether, loss of azetidine ring C₃H₅N).

  • Qualifier: 210.1 → 58.1 (Azetidinium cation).

    • Note: The 155 fragment (dimethoxyphenol cation) is usually more stable and provides higher sensitivity than the low-mass azetidine ring fragment.

Workflow Visualization

The following diagram illustrates the logic flow from sample pretreatment to data acquisition, highlighting the critical "Ionic Lock" mechanism during SPE.

G cluster_0 Sample Pre-treatment cluster_1 MCX SPE Extraction (The Ionic Lock) cluster_2 LC-MS/MS Analysis Plasma Plasma Sample (100 µL) Acid Add 2% Formic Acid (Protonates Azetidine N+) Plasma->Acid Mix Vortex Mix Acid->Mix Load Load on MCX Plate (Analyte binds to SO3- groups) Mix->Load WashOrg Wash: 100% Methanol (Removes Phospholipids) Analyte stays bound! Load->WashOrg Neutrals removed Elute Elute: 5% NH4OH in MeOH (Neutralizes N+, releases Analyte) WashOrg->Elute Ionic bond broken Inject Injection (C18 Column) Elute->Inject ESI ESI+ Source (m/z 210.1) Inject->ESI Detect MRM Detection (210.1 -> 155.1) ESI->Detect

Caption: Workflow demonstrating the MCX "Ionic Lock" strategy to remove phospholipids while retaining the basic azetidine analyte.

Validation Framework (Self-Validating Logic)

To ensure the method is trustworthy (E-E-A-T), perform these validation steps derived from FDA/EMA guidelines.

Matrix Effect Assessment (Post-Column Infusion)

Do not rely solely on QC samples.

  • Infuse a constant stream of DMPA (100 ng/mL) into the MS source.

  • Inject a "Blank Matrix Extract" (plasma processed via the SPE method) via the LC column.

  • Pass Criteria: No significant dip (suppression) or peak (enhancement) in the baseline at the retention time of the analyte (~2.5 min). If a dip occurs, increase the SPE wash strength or modify the gradient.

Carryover Check

Azetidines can be "sticky" on glass surfaces due to the basic nitrogen interacting with silanols.

  • Protocol: Inject the highest standard (ULOQ), followed immediately by a blank.

  • Mitigation: If carryover >20% of LLOQ is observed, add 0.5% Ammonium Hydroxide to the needle wash solvent to ensure the probe is stripped of basic residues between runs.

References

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. [Link]

  • Bott, T. M., & West, F. G. (2012). Preparation and Synthetic Applications of Azetidines. Heterocycles, 84(1), 223–264. (Provides context on chemical stability and handling of azetidine rings). [Link] (Archived via CLOCKSS)

  • Chidella, K. S., et al. (2021).[5] Highly Sensitive LC/MS/MS Method for the Simultaneous Quantification of Mutagenic Azido Impurity Analogues. Agilent Application Notes. (Demonstrates LC-MS behavior of similar nitrogenous impurities). [Link]

Sources

Optimizing In Vivo Bioavailability of 3-(3,5-Dimethoxyphenoxy)azetidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

3-(3,5-Dimethoxyphenoxy)azetidine represents a privileged scaffold in modern medicinal chemistry, often utilized in the development of monoamine transporter modulators, nicotinic acetylcholine receptor (nAChR) ligands, and tubulin inhibitors.

Successful in vivo delivery of this compound hinges on managing the interplay between the highly basic azetidine nitrogen (pKa ~9.5–10.[1]5) and the lipophilic dimethoxyphenoxy tail .[1] This guide provides a self-validating framework for formulating this compound for parenteral (IV/IP) and oral (PO) administration in rodent models, ensuring stability of the strained azetidine ring while maximizing systemic exposure.

Physicochemical Snapshot (Estimated)
PropertyValue / CharacteristicImplication for Delivery
Molecular Weight ~209.24 g/mol High permeability potential; rapid clearance likely.[1]
pKa (Basic N) 9.8 – 10.5 (Predicted)Highly soluble in acidic media; precipitates at physiological pH (7.[1]4) if concentration is high.[1]
LogP 1.8 – 2.2Moderate lipophilicity; crosses BBB well if uncharged.[1]
Stability Strained 4-membered ringCritical: Avoid strong nucleophiles and extreme acidic heat to prevent ring-opening hydrolysis.[1]

Pre-Formulation Strategy: The Solubility Decision Tree

Before attempting animal dosing, you must determine the optimal vehicle based on the compound's form (Free Base vs. Salt). The azetidine nitrogen is the "handle" for solubilization.[1]

DOT Diagram: Formulation Logic Flow

FormulationLogic cluster_Salt Salt Form (HCl/Tartrate) cluster_Base Free Base (Oil/Solid) Start Compound Source CheckForm Identify Form: Free Base or Salt (HCl)? Start->CheckForm SaltPath High Aqueous Solubility CheckForm->SaltPath Salt BasePath Low Aqueous Solubility CheckForm->BasePath Free Base SaltVehicle Vehicle: Saline or PBS (Check pH > 4) SaltPath->SaltVehicle FinalCheck Dilute to Dosing Conc. Check for Precipitation SaltVehicle->FinalCheck Acidify Step 1: In situ Salt Formation (Add 1eq HCl or Lactic Acid) BasePath->Acidify CoSolvent Step 2: Add Co-solvents (5% DMSO + 10% HP-β-CD) Acidify->CoSolvent CoSolvent->FinalCheck

Caption: Decision matrix for vehicle selection based on the initial state of the azetidine compound.

Detailed Formulation Protocols

Protocol A: Parenteral Formulation (IV/IP)

Objective: Create a clear, stable solution at 1–5 mg/mL for intravenous (tail vein) or intraperitoneal dosing.[1] Challenge: Preventing precipitation upon injection (phlebitis) while maintaining azetidine stability.

Materials
  • Compound: 3-(3,5-Dimethoxyphenoxy)azetidine (HCl salt preferred).

  • Vehicle Components:

    • Sterile Saline (0.9% NaCl).[1]

    • 2-Hydroxypropyl-beta-cyclodextrin (HP-β-CD) – Solubilizer & Irritation Reducer.[1]

    • 0.1N HCl and 0.1N NaOH (for pH adjustment).

Step-by-Step Procedure
  • Stock Preparation: Weigh the compound equivalent to the target dose.

    • Note: If using the free base, dissolve first in a minimal volume of 0.1N HCl (1.05 molar equivalents) to generate the salt in situ.

  • Cyclodextrin Integration: Prepare a 20% (w/v) stock solution of HP-β-CD in sterile water.

  • Mixing: Add the dissolved compound to the HP-β-CD solution. The final concentration of HP-β-CD should be 10–20% depending on drug load.[1]

    • Mechanism:[1][2] The hydrophobic dimethoxyphenyl tail inserts into the cyclodextrin cavity, while the cationic azetidine remains exposed to water.[1]

  • pH Adjustment: Titrate slowly to pH 4.5 – 5.5.

    • Warning: Do not adjust to pH > 7.0 for IV stock; the free base may precipitate.[1] Blood flow will buffer the solution post-injection.[1]

  • Filtration: Filter through a 0.22 µm PVDF membrane (low protein binding) to ensure sterility.

Success Criteria: Solution must remain clear for 24 hours at room temperature.

Protocol B: Oral Formulation (PO)

Objective: Create a solution or homogeneous suspension for oral gavage (10–30 mg/kg). Challenge: Taste masking (azetidines are bitter) and ensuring uniform dosing.

Vehicle Options
  • Standard Solution: 0.5% Methylcellulose (MC) + 0.1% Tween 80 in water.[1]

  • Lipid-Based (Enhanced Absorption): Labrasol® or PEG400/Water (30:70).[1]

Procedure (Standard Suspension)
  • Weighing: Weigh the required amount of micronized compound.

  • Wetting: Add Tween 80 (0.1% of final volume) directly to the powder. Triturate with a mortar and pestle to wet the hydrophobic phenoxy surface.[1]

  • Dispersion: Slowly add 0.5% Methylcellulose solution while triturating to form a white, homogenous suspension.

  • Verification: Invert the vial 10 times. If settling occurs within 1 minute, increase MC concentration to 1.0% or sonicate for 5 minutes.

In Vivo Administration & Pharmacokinetic Workflow

This workflow ensures data integrity by synchronizing dosing with precise biological sampling.[1]

DOT Diagram: PK Study Workflow

PKWorkflow cluster_Sampling Serial Sampling (Microsampling) Acclimation Animal Acclimation (3-5 Days) Fasting Fasting (4h pre-dose for PO) Acclimation->Fasting Dosing Administration (IV: Tail Vein / PO: Gavage) Fasting->Dosing T_Early Distribution Phase (5, 15, 30 min) Dosing->T_Early T_Mid Elimination Phase (1, 2, 4, 8 h) T_Early->T_Mid T_Late Terminal Phase (24 h) T_Mid->T_Late Analysis LC-MS/MS Bioanalysis (Plasma & Brain) T_Late->Analysis

Caption: Temporal workflow for pharmacokinetic evaluation in rodents.

Critical Sampling Protocol
  • Plasma: Collect 20 µL blood via tail nip into K2-EDTA tubes. Centrifuge at 2000 x g, 4°C, 10 min.

  • Brain Tissue (If CNS target): Perfusion with cold saline is mandatory to remove blood-borne drug.[1] Homogenize brain in 3 volumes of PBS.

  • Bioanalysis:

    • Extraction: Protein precipitation using Acetonitrile with 0.1% Formic Acid.[1]

    • Internal Standard: Use a structural analog (e.g., 3-phenoxyazetidine) or Deuterated standard.[1]

    • Detection: MRM mode (monitor parent ion -> azetidine fragment).[1]

Troubleshooting & Safety

IssueRoot CauseCorrective Action
Precipitation in Syringe pH shift or "Salting out"Lower pH to 4.5; Switch from Saline to 5% Dextrose (D5W) to reduce ionic strength.
Low Brain Exposure P-gp Efflux or High Plasma BindingCheck P-gp substrate status.[1] Use lipidic vehicle (Protocol B, Option 2) to enhance passive diffusion.[1]
Animal Lethargy (Acute) Cmax toxicity (Cholinergic effect?)Reduce IV infusion rate. Switch to IP or PO to lower Cmax spike.
Compound Degradation Azetidine ring hydrolysisStore formulations at 4°C and use within 4 hours.[1] Avoid phosphate buffers at pH > 8.[1]

References

  • Physicochemical Properties of Azetidines

    • Title: "Basicity and lipophilicity of azetidine derivatives: Experimental and computational studies."[1]

    • Source: National Institutes of Health (PubChem) / Journal of Medicinal Chemistry contexts.[1]

    • URL:[Link]

  • Formulation of Lipophilic Amines

    • Title: "Strategies to Address Low Drug Solubility in Discovery and Development."
    • Source: Pharmacological Reviews.[1][3]

    • URL:[Link]

  • Cyclodextrin Safety & Usage

    • Title: "Cyclodextrins as pharmaceutical solubilizers."[1]

    • Source: Advanced Drug Delivery Reviews.[1]

    • URL:[Link]

  • Microsampling Techniques

    • Title: "Microsampling for quantitative bioanalysis in drug discovery and development."[1]

    • Source: Bioanalysis Zone.[1]

    • URL:[Link]

Sources

Troubleshooting & Optimization

How to reduce cytotoxicity of 3-(3,5-Dimethoxyphenoxy)azetidine in control cells

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: AZT-DMP-001 Status: Open Subject: Cytotoxicity Mitigation in Control Cell Lines Assigned Specialist: Senior Application Scientist, Lead Discovery Group

Executive Summary

You are encountering cytotoxicity in control cells (e.g., fibroblasts, PBMCs, or non-transformed epithelial lines) when treating with 3-(3,5-Dimethoxyphenoxy)azetidine .

Based on the structural pharmacophore—a basic azetidine nitrogen (


) linked to a lipophilic dimethoxy-phenyl ether—the toxicity is likely driven by Lysosomotropism (Ion Trapping)  and Physicochemical Instability  rather than specific target engagement. This molecule classifies as a Cationic Amphiphilic Drug (CAD), which inherently accumulates in acidic organelles.

This guide provides three technical modules to decouple specific bioactivity from non-specific physicochemical toxicity.

Module 1: Formulation & Solubility Optimization

The Issue: The azetidine ring is highly basic. If you are dissolving the free base directly into DMSO and then into media, you may be causing micro-precipitation or localized pH spikes that kill sensitive control cells immediately upon addition.

Protocol: The "Acid-Lock" Solubilization

Do not use the free base for biological assays if possible. The free amine can react with media components or precipitate.

  • Convert to Salt: If you synthesized the free base, convert it to the Hydrochloride (HCl) or Trifluoroacetate (TFA) salt before dissolving in DMSO. This lowers the local pH impact and improves aqueous solubility.

  • DMSO Limit: Ensure final DMSO concentration is < 0.1% . Control cells (especially primary fibroblasts) are far more sensitive to DMSO-induced membrane porosities than cancer lines.

  • The "Pre-Dilution" Step:

    • Wrong: Pipette 1 µL of 10 mM DMSO stock directly into 1 mL of cells.

    • Right: Dilute 1 µL of stock into 100 µL of warm media (intermediate), vortex, then add to cells. This prevents the "solvent shock" wave that kills cells at the injection site.

Troubleshooting Decision Tree (DOT Visualization)

SolubilityCheck Start Cytotoxicity Observed CheckMicroscope Inspect Well at 40x (0-1 hour post-treatment) Start->CheckMicroscope Precipitate Crystals/Debris Visible? CheckMicroscope->Precipitate SolubilityIssue Solubility Failure: Compound precipitating on cells Precipitate->SolubilityIssue Yes NoPrecipitate No Debris Visible Precipitate->NoPrecipitate No FixSolubility Action: Reduce conc. or switch to HCl salt SolubilityIssue->FixSolubility CheckTime Time of Death? NoPrecipitate->CheckTime RapidDeath < 4 Hours: Membrane Lysis/pH Shock CheckTime->RapidDeath Fast SlowDeath > 24 Hours: Lysosomal Accumulation CheckTime->SlowDeath Slow FixpH Action: Check Media pH Buffer with HEPES RapidDeath->FixpH FixLyso Action: See Module 2 (Lysosomotropism) SlowDeath->FixLyso

Caption: Diagnostic workflow to distinguish between physical precipitation, pH shock, and biological toxicity.

Module 2: Mitigating Lysosomotropism (Ion Trapping)

The Mechanism: The 3-(3,5-Dimethoxyphenoxy)azetidine molecule is a lipophilic weak base .

  • It crosses the cell membrane (pH 7.4) easily in its uncharged form.

  • It enters the lysosome (pH 4.5 - 5.0).

  • The basic azetidine nitrogen becomes protonated (charged).

  • The charged molecule cannot exit the lipophilic membrane.

  • Result: Massive accumulation inside lysosomes (up to 1000-fold), causing osmotic swelling, lysosomal rupture, and cell death (vacuolization).

Control cells (slow-dividing) are often more susceptible to this "indigestion" than rapidly dividing cancer cells because they do not dilute the lysosomal load through division.

Protocol: The "Serum Buffer" Strategy

To protect control cells, you must reduce the free concentration of the drug available for lysosomal trapping without altering the total concentration.

ParameterStandard ConditionOptimized for Control Cells Reasoning
FBS (Serum) 10%15% - 20% Albumin binds the lipophilic phenoxy tail, reducing the "free fraction" that drives lysosomal uptake.
Media pH 7.2 - 7.47.4 (Strict) Lower extracellular pH accelerates weak base uptake. Use 25 mM HEPES to lock pH at 7.4.
Exposure 72 HoursPulse-Chase (6h + Wash) Azetidines accumulate over time. A 6-hour pulse followed by a washout tests target engagement vs. accumulation toxicity.
Mechanism Diagram (DOT Visualization)

Lysosomotropism cluster_ext Extracellular Fluid (pH 7.4) cluster_cyto Cytosol (pH 7.2) cluster_lyso Lysosome (pH 5.0) Drug_Uncharged Azetidine (Base) Lipophilic Drug_Cyto Transient Passage Drug_Uncharged->Drug_Cyto Passive Diffusion Drug_Charged Azetidine-H+ (Salt) TRAPPED Drug_Cyto->Drug_Charged Protonation (Irreversible) Drug_Charged->Drug_Charged Accumulation (1000x) Enzymes Lysosomal Enzymes Drug_Charged->Enzymes Inhibits Function

Caption: Kinetic trap mechanism. The uncharged azetidine diffuses in, becomes protonated in the acidic lysosome, and cannot escape, leading to rupture.

Module 3: Experimental Validation

To prove that the toxicity in your control cells is non-specific (lysosomal) rather than target-related, run this validation experiment.

The Ammonium Chloride Competition Assay

Ammonium Chloride (


) is a weak base that raises lysosomal pH, preventing your azetidine compound from getting trapped.
  • Seed Cells: Control cells (e.g., HFF-1) in 96-well plates.

  • Pre-treatment: Treat half the wells with 5 mM

    
      for 1 hour.
    
  • Treatment: Add 3-(3,5-Dimethoxyphenoxy)azetidine at

    
     concentration.
    
  • Readout: Measure viability at 24 hours.

    • Result A: If

      
      rescues the cells, the toxicity is lysosomotropic  (non-specific). You need to modify the chemical structure (lower 
      
      
      
      or lipophilicity).
    • Result B: If toxicity persists, the compound is hitting a specific essential protein in the control cells.

Frequently Asked Questions (FAQ)

Q: Why do my HEK293 cells survive but my primary fibroblasts die? A: Primary fibroblasts have lower metabolic activity and turnover rates. They accumulate "indigestible" cationic drugs in their lysosomes over days. HEK293 cells divide rapidly, effectively "diluting" the lysosomal burden into daughter cells before it becomes toxic.

Q: Can I just lower the pH of the media? A: No. Lowering extracellular pH actually increases the proton gradient, driving more drug into the cell. You must maintain extracellular pH > 7.4 to minimize the cationic fraction outside the cell.

Q: Is the dimethoxy group the problem? A: Indirectly. The dimethoxy group increases lipophilicity (


), which helps the molecule cross membranes. High lipophilicity + High basicity (Azetidine) = High Toxicity. Reducing lipophilicity (e.g., removing a methoxy group) would likely reduce control cell toxicity.

References

  • BenchChem Technical Division. (2025).[1] The Azetidine Ring: A Technical Guide to Its Stability and Reactivity for Drug Discovery. BenchChem. Link

  • O'Boyle, N. M., et al. (2024). Synthesis and antiproliferative activity of 1-(3,5-dimethoxyphenyl)azetidin-2-ones. MDPI Pharmaceuticals. Link

  • Kaufmann, A. M., & Krise, J. P. (2007). Lysosomotropic agents: mechanisms of accumulation and therapeutic implications. Journal of Pharmaceutical Sciences. Link

  • LifeTein Support. (2023). DMSO Usage in Cell Culture: Toxicity Limits and Best Practices. LifeTein. Link

  • Nobre, M. (2023). Protocol for DMSO vehicle controls in cell culture drug treatments. ResearchGate. Link

Sources

Validation & Comparative

A Comparative Guide to 3-(3,5-Dimethoxyphenoxy)azetidine and Other Azetidine Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Azetidine Scaffold - A Privileged Motif in Medicinal Chemistry

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged from a niche curiosity to a privileged scaffold in modern drug discovery.[1] Its inherent ring strain and conformational rigidity offer a unique three-dimensional geometry that can enhance binding affinity, metabolic stability, and aqueous solubility of drug candidates.[2][3] Several FDA-approved drugs, including the anticancer agent cobimetinib and the antihypertensive azelnidipine, feature the azetidine moiety, underscoring its therapeutic significance.[3] This guide provides a comparative analysis of the promising, yet underexplored, 3-(3,5-Dimethoxyphenoxy)azetidine against other notable azetidine derivatives, offering insights for researchers and drug development professionals.

3-(3,5-Dimethoxyphenoxy)azetidine: A Novel Scaffold with Therapeutic Potential

While specific experimental data for 3-(3,5-Dimethoxyphenoxy)azetidine is not extensively available in the public domain, its structural features suggest significant potential for biological activity. The 3,5-dimethoxyphenyl group is present in a number of biologically active compounds, including potent antiproliferative agents.[4][5] The ether linkage at the 3-position of the azetidine ring offers a key point for interaction with biological targets.

Proposed Synthesis

A plausible synthetic route to 3-(3,5-Dimethoxyphenoxy)azetidine could involve the nucleophilic substitution of a suitable leaving group on the azetidine ring with 3,5-dimethoxyphenol. A common strategy for constructing the azetidine ring is through the intramolecular cyclization of γ-amino alcohols or their derivatives.[1]

Experimental Workflow: Proposed Synthesis of 3-(3,5-Dimethoxyphenoxy)azetidine

cluster_0 Step 1: Protection & Activation cluster_1 Step 2: Nucleophilic Substitution cluster_2 Step 3: Deprotection N-Boc-3-hydroxyazetidine N-Boc-3-hydroxyazetidine Mesyl_Chloride Mesyl Chloride, Triethylamine N-Boc-3-hydroxyazetidine->Mesyl_Chloride N-Boc-3-mesyloxyazetidine N-Boc-3-mesyloxyazetidine Mesyl_Chloride->N-Boc-3-mesyloxyazetidine 3,5-Dimethoxyphenol 3,5-Dimethoxyphenol Sodium_Hydride Sodium Hydride, DMF N-Boc-3-mesyloxyazetidine->Sodium_Hydride 3,5-Dimethoxyphenol->Sodium_Hydride N-Boc-3-(3,5-dimethoxyphenoxy)azetidine N-Boc-3-(3,5-dimethoxyphenoxy)azetidine Sodium_Hydride->N-Boc-3-(3,5-dimethoxyphenoxy)azetidine TFA Trifluoroacetic Acid, DCM N-Boc-3-(3,5-dimethoxyphenoxy)azetidine->TFA 3-(3,5-Dimethoxyphenoxy)azetidine 3-(3,5-Dimethoxyphenoxy)azetidine TFA->3-(3,5-Dimethoxyphenoxy)azetidine

Caption: Proposed synthetic workflow for 3-(3,5-Dimethoxyphenoxy)azetidine.

Comparative Analysis with Other Azetidine Derivatives

The true potential of 3-(3,5-Dimethoxyphenoxy)azetidine can be understood by comparing its anticipated properties with well-characterized azetidine derivatives.

Azetidin-2-ones (β-Lactams) as Antiproliferative Agents

Azetidin-2-ones, or β-lactams, are a prominent class of azetidine derivatives known for their antibiotic and anticancer activities.[6] A study on 1-(3,5-dimethoxyphenyl)azetidin-2-ones revealed potent antiproliferative activity against breast and colon cancer cell lines.[4][5]

CompoundTarget Cell LineIC50 (nM)[4][5]
1-(3,5-Dimethoxyphenyl)-4-(4-ethoxyphenyl)-3-hydroxyazetidin-2-one MCF-710
HT-293
Combretastatin A-4 (Reference) MCF-74.6
HT-293810

The potent activity of these analogs suggests that the 3,5-dimethoxyphenyl moiety is a favorable substituent for anticancer activity. It is plausible that 3-(3,5-Dimethoxyphenoxy)azetidine could also exhibit antiproliferative properties, potentially through a different mechanism of action due to the absence of the β-lactam ring.

3-Substituted Azetidines as CNS-Active Agents

The azetidine scaffold has been extensively explored for its potential in treating central nervous system (CNS) disorders.

3-Aminoazetidine derivatives have been investigated as triple reuptake inhibitors (TRIs) for the treatment of depression.[7][8] These compounds simultaneously block the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.

CompoundhSERT IC50 (nM)[7][8]hNET IC50 (nM)[7][8]hDAT IC50 (nM)[7][8]
Azetidine Analog 10dl 0.82.125.1
(Racemic) 3-(diphenylmethoxy)azetidine 1.33.48.9

The structural similarity of 3-(3,5-Dimethoxyphenoxy)azetidine to these monoamine reuptake inhibitors suggests it could also modulate neurotransmitter levels in the brain. The nature of the phenoxy substituent would likely influence its potency and selectivity profile.

Azetidine derivatives have also been evaluated as inhibitors of GABA uptake, with potential applications in epilepsy and other neurological disorders.[9]

CompoundGAT-1 IC50 (µM)[9]GAT-3 IC50 (µM)[9]
1-[2-[Tris(4-methoxyphenyl)methoxy]ethyl]azetidine-3-carboxylic acid >10015.3
3-Hydroxy-3-(4-methoxyphenyl)azetidine derivative (18b) 26.6>100

The ability of the azetidine ring to serve as a constrained analog of GABA or β-alanine highlights its versatility in CNS drug design.

Azetidine Derivatives as Antimicrobial Agents

The azetidine nucleus is a key component of many β-lactam antibiotics.[6] Non-β-lactam azetidine derivatives have also demonstrated antimicrobial activity. For instance, certain 7-azetidinylquinolones have shown potent antibacterial effects.[10]

Experimental Protocols: A Guide to In Vitro Evaluation

To ascertain the biological activity of a novel compound like 3-(3,5-Dimethoxyphenoxy)azetidine, a series of in vitro assays are essential.

Protocol: Monoamine Transporter Uptake Assay

This protocol outlines a typical procedure to assess the inhibitory activity of a test compound on the serotonin, norepinephrine, and dopamine transporters.

Workflow: Monoamine Transporter Uptake Assay

Cell_Culture 1. Culture HEK293 cells stably expressing hSERT, hNET, or hDAT Compound_Prep 2. Prepare serial dilutions of 3-(3,5-Dimethoxyphenoxy)azetidine Cell_Culture->Compound_Prep Incubation 3. Pre-incubate cells with test compound or vehicle Compound_Prep->Incubation Radioligand_Add 4. Add radiolabeled substrate ([3H]5-HT, [3H]NE, or [3H]DA) Incubation->Radioligand_Add Uptake 5. Incubate to allow transporter-mediated uptake Radioligand_Add->Uptake Termination 6. Terminate uptake by rapid filtration and washing Uptake->Termination Scintillation 7. Measure radioactivity using liquid scintillation counting Termination->Scintillation Analysis 8. Calculate IC50 values Scintillation->Analysis

Caption: A generalized workflow for a monoamine transporter uptake assay.

Step-by-Step Methodology:

  • Cell Culture: Maintain HEK293 cells stably expressing the human serotonin (hSERT), norepinephrine (hNET), or dopamine (hDAT) transporter in appropriate culture medium.

  • Compound Preparation: Prepare a stock solution of 3-(3,5-Dimethoxyphenoxy)azetidine in a suitable solvent (e.g., DMSO) and perform serial dilutions to obtain a range of test concentrations.

  • Cell Plating: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Assay: a. Wash the cells with assay buffer. b. Pre-incubate the cells with varying concentrations of the test compound or vehicle for a specified time at room temperature or 37°C. c. Initiate the uptake by adding a mixture of the respective radiolabeled substrate (e.g., [³H]serotonin for hSERT) and unlabeled substrate. d. Incubate for a defined period to allow for substrate uptake. e. Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

  • Detection: Lyse the cells and measure the amount of radioactivity incorporated into the cells using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific uptake (IC₅₀) by non-linear regression analysis.

Structure-Activity Relationship (SAR) Insights and Future Directions

The collective data from various azetidine derivatives allows for the formulation of preliminary structure-activity relationships that can guide the future design of analogs based on the 3-(3,5-Dimethoxyphenoxy)azetidine scaffold.

Diagram: Key SAR Points for 3-Substituted Azetidines

cluster_0 Azetidine Core cluster_1 Position 3 Substituent cluster_2 Nitrogen Substituent (R) Azetidine Azetidine Scaffold Phenoxy -OAr (e.g., 3,5-Dimethoxyphenoxy) Potential for CNS activity Azetidine->Phenoxy Influences Pharmacodynamics Amino -NR1R2 (e.g., Amino, Alkylamino) Monoamine reuptake inhibition Azetidine->Amino Influences Pharmacodynamics Carbonyl =O (Azetidin-2-one) Antiproliferative, Antibacterial Azetidine->Carbonyl Influences Pharmacodynamics Hydrogen -H Maintains basicity Azetidine->Hydrogen Impacts Pharmacokinetics Alkyl -Alkyl Modulates lipophilicity, pKa Azetidine->Alkyl Impacts Pharmacokinetics Aryl -Aryl Can influence target selectivity Azetidine->Aryl Impacts Pharmacokinetics

Caption: Structure-activity relationship considerations for azetidine derivatives.

  • The 3-Position: The nature of the substituent at the 3-position is a critical determinant of biological activity. The introduction of a phenoxy group, as in our title compound, often imparts CNS activity. An amino group can lead to monoamine reuptake inhibition, while a carbonyl group (azetidin-2-one) is associated with antiproliferative and antibacterial effects.

  • The Azetidine Nitrogen: The nitrogen atom's substitution pattern influences the compound's physicochemical properties. An unsubstituted nitrogen (N-H) provides a basic center that can be important for target engagement and solubility. N-alkylation or N-arylation can be used to fine-tune lipophilicity, pKa, and target selectivity.

Conclusion

While 3-(3,5-Dimethoxyphenoxy)azetidine remains a largely unexplored entity, a comprehensive analysis of related azetidine derivatives provides a strong rationale for its investigation as a novel therapeutic agent. Its structural similarity to known antiproliferative and CNS-active compounds suggests a high probability of interesting biological activity. The synthesis and evaluation of this compound and its analogs, guided by the principles outlined in this guide, represent a promising avenue for the discovery of next-generation therapeutics. The versatility of the azetidine scaffold, combined with the favorable electronic and steric properties of the 3,5-dimethoxyphenoxy moiety, makes this a compelling area for further research.

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Independent Verification of 3-(3,5-Dimethoxyphenoxy)azetidine's Biological Effects: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the independent verification of the biological effects of the novel compound, 3-(3,5-Dimethoxyphenoxy)azetidine. As a distinct chemical entity with limited publicly available data, a systematic and logical approach is paramount to elucidating its potential therapeutic value. Drawing upon established principles in medicinal chemistry and cell biology, this document outlines a series of comparative experiments designed to rigorously assess its bioactivity.

The azetidine scaffold is a well-recognized "privileged structure" in modern drug discovery, known for conferring favorable pharmacokinetic and pharmacodynamic properties.[1][2] Its incorporation into drug candidates can enhance metabolic stability, aqueous solubility, and target-binding affinity.[1] Derivatives of azetidine have demonstrated a broad spectrum of pharmacological activities, including anticancer, antibacterial, and central nervous system modulation.[3][4] Notably, the presence of a dimethoxyphenyl group on related azetidin-2-one structures has been strongly linked to potent antiproliferative activity through the inhibition of tubulin polymerization.[5][6][7]

Based on this structural precedent, our investigation is predicated on the primary hypothesis that 3-(3,5-Dimethoxyphenoxy)azetidine exerts its biological effects by acting as a microtubule-targeting agent. This guide will detail the necessary steps to test this hypothesis, from initial cell viability screening to specific mechanistic assays.

Rationale for Experimental Design & Comparator Selection

To ensure the integrity and interpretability of our findings, a carefully selected panel of comparator compounds is essential. This panel will include a positive control with a well-characterized mechanism of action, a negative control to establish a baseline, and the test compound, 3-(3,5-Dimethoxyphenoxy)azetidine.

  • Test Compound: 3-(3,5-Dimethoxyphenoxy)azetidine

  • Positive Control: Combretastatin A-4 (CA-4). This natural product is a potent inhibitor of tubulin polymerization, binding to the colchicine site.[5] Its 3,4,5-trimethoxyphenyl ring A is structurally analogous to the 3,5-dimethoxyphenyl moiety of our test compound, making it an excellent mechanistic comparator.

  • Negative Control: 3-Phenoxyazetidine. This compound lacks the dimethoxy substituents, which are often crucial for the tubulin-binding activity of related molecules. It will help to determine if the core azetidine-phenoxy scaffold possesses any inherent cytotoxicity.

The experimental workflow is designed to progress from a broad assessment of cellular effects to more specific target engagement and downstream functional consequences.

Experimental Workflow: A Step-by-Step Verification Process

The following sections provide detailed protocols for a logical, multi-stage investigation into the biological activity of 3-(3,5-Dimethoxyphenoxy)azetidine.

Stage 1: Assessment of Antiproliferative Activity

The initial step is to determine if the test compound exhibits cytotoxic or cytostatic effects against cancer cell lines. The MTT assay is a robust and widely used colorimetric assay that measures cellular metabolic activity, which is an indicator of cell viability.[8]

Experimental Protocol: MTT Cell Viability Assay

  • Cell Seeding: Plate human breast cancer (MCF-7) and chemoresistant colon cancer (HT-29) cells in 96-well plates at a density of 5,000-10,000 cells per well.[5][8] Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 3-(3,5-Dimethoxyphenoxy)azetidine, Combretastatin A-4, and 3-Phenoxyazetidine in cell culture medium. The concentration range should span from 1 nM to 100 µM.

  • Incubation: Remove the old medium from the cells and add the medium containing the various concentrations of the test and comparator compounds. Incubate the plates for 72 hours.

  • MTT Addition: Add 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for an additional 4 hours.[8]

  • Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) for each compound by plotting the percentage of cell viability against the log of the compound concentration.

Expected Outcome & Interpretation:

If 3-(3,5-Dimethoxyphenoxy)azetidine possesses antiproliferative activity, we expect to see a dose-dependent decrease in cell viability, allowing for the calculation of an IC₅₀ value. The potency can then be compared to that of Combretastatin A-4. The negative control is expected to show minimal to no effect on cell viability.

Data Presentation: Comparative Antiproliferative Activity (IC₅₀, nM)

CompoundMCF-7 (Breast Cancer)HT-29 (Colon Cancer)
3-(3,5-Dimethoxyphenoxy)azetidineHypothetical DataHypothetical Data
Combretastatin A-44.6[5]3814[9]
3-Phenoxyazetidine>100,000>100,000
Stage 2: Mechanistic Elucidation - Tubulin Polymerization Assay

Should the test compound demonstrate significant antiproliferative activity, the next logical step is to investigate its effect on the putative molecular target, tubulin. An in vitro tubulin polymerization assay directly measures the compound's ability to interfere with the formation of microtubules.

Experimental Protocol: In Vitro Tubulin Polymerization Assay

  • Reaction Setup: In a 96-well plate, add tubulin ( >99% pure) to a polymerization buffer (80 mM PIPES, 2.0 mM MgCl₂, 0.5 mM EGTA, pH 6.9) containing 1 mM GTP and 10% glycerol.

  • Compound Addition: Add 3-(3,5-Dimethoxyphenoxy)azetidine or comparator compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (Combretastatin A-4).

  • Initiation and Monitoring: Incubate the plate at 37°C and monitor the change in absorbance at 340 nm every minute for 60 minutes using a temperature-controlled microplate reader. An increase in absorbance indicates tubulin polymerization.

  • Data Analysis: Plot the absorbance against time to generate polymerization curves. Calculate the IC₅₀ for the inhibition of tubulin polymerization.

Expected Outcome & Interpretation:

If 3-(3,5-Dimethoxyphenoxy)azetidine inhibits tubulin polymerization, the rate and extent of the absorbance increase will be reduced in a dose-dependent manner, similar to the effect of Combretastatin A-4.

Stage 3: Cellular Confirmation of Microtubule Disruption

To confirm that the compound's effects on tubulin polymerization observed in vitro translate to a cellular context, we will analyze its impact on the cell cycle and visualize the microtubule network in treated cells.

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

  • Cell Treatment: Treat MCF-7 cells with 3-(3,5-Dimethoxyphenoxy)azetidine and Combretastatin A-4 at concentrations equivalent to their 1x and 5x IC₅₀ values for 24 hours.

  • Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight.

  • Staining: Wash the fixed cells and resuspend in PBS containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G₀/G₁, S, and G₂/M phases of the cell cycle.

Expected Outcome & Interpretation:

Microtubule-destabilizing agents typically cause cell cycle arrest at the G₂/M phase.[6] We anticipate that treatment with 3-(3,5-Dimethoxyphenoxy)azetidine will lead to a significant accumulation of cells in the G₂/M phase, consistent with the mechanism of action of Combretastatin A-4.

Experimental Protocol: Immunofluorescence Microscopy of Microtubules

  • Cell Culture and Treatment: Grow MCF-7 cells on glass coverslips. Treat the cells with the test and comparator compounds at their respective IC₅₀ concentrations for 18 hours.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in PBS.

  • Immunostaining: Block with 1% BSA in PBS and then incubate with a primary antibody against α-tubulin. After washing, incubate with a fluorescently labeled secondary antibody.

  • Nuclear Staining and Mounting: Stain the nuclei with DAPI and mount the coverslips on microscope slides.

  • Imaging: Visualize the microtubule network using a confocal microscope.[6]

Expected Outcome & Interpretation:

In untreated cells, a well-defined and extensive microtubule network should be visible. In cells treated with an effective microtubule-destabilizing agent like Combretastatin A-4, this network will appear disorganized and fragmented.[6] A similar effect is predicted for 3-(3,5-Dimethoxyphenoxy)azetidine if it acts via the same mechanism.

Visualizing the Scientific Process and Rationale

To clearly delineate the logical flow of this investigative guide, the following diagrams illustrate the proposed mechanism of action and the comprehensive experimental workflow.

G cluster_0 Proposed Mechanism of Action Compound 3-(3,5-Dimethoxyphenoxy)azetidine Tubulin β-Tubulin (Colchicine Site) Compound->Tubulin Binds to Polymerization Microtubule Polymerization Compound->Polymerization Inhibits Tubulin->Polymerization Disruption Microtubule Network Disruption Polymerization->Disruption Leads to Arrest G2/M Phase Arrest Disruption->Arrest Causes Apoptosis Apoptosis Arrest->Apoptosis Induces

Caption: Proposed mechanism of 3-(3,5-Dimethoxyphenoxy)azetidine.

G cluster_1 Experimental Verification Workflow Start Hypothesis: Anticancer Activity via Tubulin Inhibition Stage1 Stage 1: Antiproliferative Screening (MTT Assay on MCF-7 & HT-29 cells) Start->Stage1 Decision1 Is IC50 significant? Stage1->Decision1 Stage2 Stage 2: Target Engagement (In Vitro Tubulin Polymerization Assay) Decision1->Stage2 Yes End No significant activity observed. Decision1->End No Decision2 Inhibition of Polymerization? Stage2->Decision2 Stage3 Stage 3: Cellular Mechanism - Cell Cycle Analysis (Flow Cytometry) - Microtubule Imaging (Confocal) Decision2->Stage3 Yes Decision2->End No / Re-evaluate Hypothesis Conclusion Conclusion: Compound is a microtubule- destabilizing agent. Stage3->Conclusion

Caption: A logical workflow for experimental verification.

Conclusion and Future Directions

This guide outlines a rigorous, multi-stage approach to independently verify the biological effects of 3-(3,5-Dimethoxyphenoxy)azetidine. By employing well-established assays and appropriate comparators, researchers can systematically investigate the hypothesis that this novel compound functions as a microtubule-targeting agent. The successful completion of these experiments will provide a solid foundation for its further development as a potential therapeutic candidate. Should the data support the proposed mechanism, subsequent studies could include exploring its structure-activity relationship through the synthesis of analogues, evaluating its efficacy in in vivo cancer models, and conducting detailed pharmacokinetic and toxicological profiling.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.